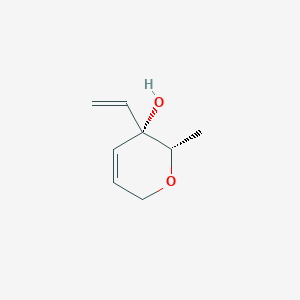
(2S,3S)-3-ethenyl-2-methyl-2,6-dihydropyran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-3-ethenyl-2-methyl-2,6-dihydropyran-3-ol is an organic compound with a unique structure that includes a pyran ring, an ethenyl group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-ethenyl-2-methyl-2,6-dihydropyran-3-ol typically involves the use of enantioselective reactions to ensure the correct stereochemistry. One common method involves the use of chiral catalysts to achieve the desired configuration. The reaction conditions often include specific temperatures, solvents, and catalysts to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor systems to control reaction parameters precisely, leading to higher yields and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-3-ethenyl-2-methyl-2,6-dihydropyran-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce an alcohol .
Applications De Recherche Scientifique
(2S,3S)-3-ethenyl-2-methyl-2,6-dihydropyran-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of (2S,3S)-3-ethenyl-2-methyl-2,6-dihydropyran-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethenyl group can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R)-3-ethenyl-2-methyl-2,6-dihydropyran-3-ol
- (2R,3S)-3-ethenyl-2-methyl-2,6-dihydropyran-3-ol
- (2R,3R)-3-ethenyl-2-methyl-2,6-dihydropyran-3-ol
Uniqueness
(2S,3S)-3-ethenyl-2-methyl-2,6-dihydropyran-3-ol is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This stereochemistry can lead to different biological activities and properties compared to its stereoisomers .
Propriétés
Numéro CAS |
249761-94-2 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
(2S,3S)-3-ethenyl-2-methyl-2,6-dihydropyran-3-ol |
InChI |
InChI=1S/C8H12O2/c1-3-8(9)5-4-6-10-7(8)2/h3-5,7,9H,1,6H2,2H3/t7-,8-/m0/s1 |
Clé InChI |
WFVMBYZXWUICAA-YUMQZZPRSA-N |
SMILES isomérique |
C[C@H]1[C@@](C=CCO1)(C=C)O |
SMILES canonique |
CC1C(C=CCO1)(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



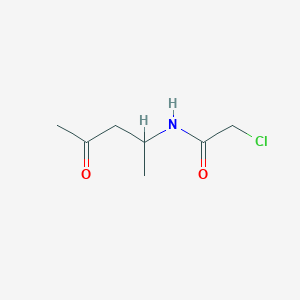
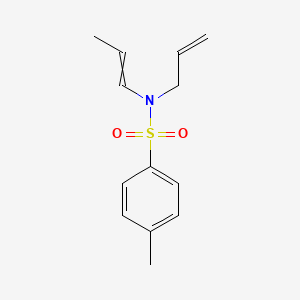
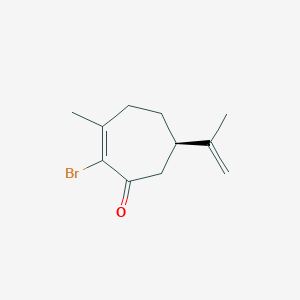
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide](/img/structure/B14255836.png)
![2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide](/img/structure/B14255843.png)

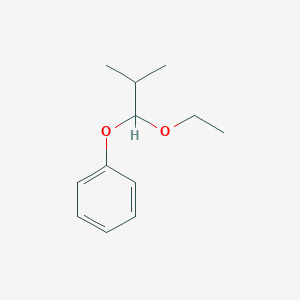
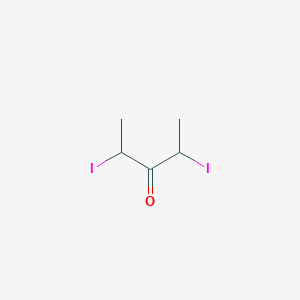
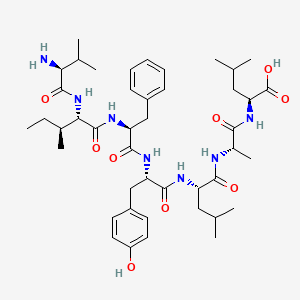
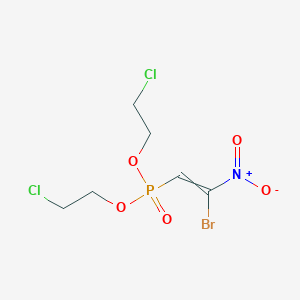
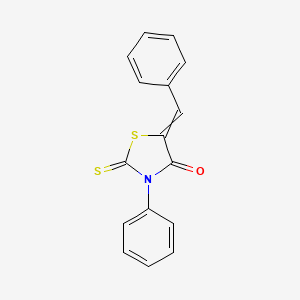
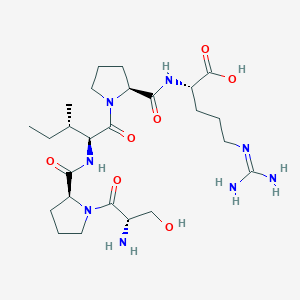
![4-[(1,2-Dichloroethenyl)oxy]but-1-yne](/img/structure/B14255869.png)
